molecular formula C22H17FN4O B1450785 4-fluoro-2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol CAS No. 1006492-56-3

4-fluoro-2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol

Cat. No. B1450785
CAS RN: 1006492-56-3
M. Wt: 372.4 g/mol
InChI Key: JKVURSMDYJFJJK-ROMGYVFFSA-N
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Description

4-Fluoro-2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol, also known as 4F-PY, is a synthetic compound with a variety of applications in scientific research. It is a member of the pyrazole family and is a powerful inhibitor of various enzymes, including cyclooxygenase, lipoxygenase, and thromboxane A2 synthase, making it a useful tool in the study of biochemical pathways. In addition, 4F-PY has been used to study the effects of oxidative stress, inflammation, and other physiological processes, as well as to develop new therapeutic strategies.

Scientific Research Applications

Synthesis and Chemical Properties

  • Versatile Building Blocks : The compound has been utilized in the synthesis of various fluorine-bearing heterocyclic compounds like pyrazolones, pyrimidines, and benzothiopyranones. Its versatility in forming different products under varying conditions highlights its importance in chemical synthesis (Shi, Wang, & Schlosser, 1996).

Antimicrobial and Antifungal Applications

  • Antimicrobial Activity : Studies have demonstrated the antimicrobial potency of compounds synthesized using components like 4-fluoro-1,2-dihydro-1-phenyl-3H-pyrazol-3-one, indicating potential applications in combating microbial infections (Mistry, Desai, & Desai, 2016).
  • Fungicidal Activity : Certain derivatives of 4-fluoro-2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol have shown moderate activity against fungi like Rhizoctonia solani, suggesting their use in the development of new fungicides (Liu et al., 2014).

Pharmaceutical Research

  • Cancer Treatment : Some derivatives of this compound have been explored for their potential use in treating cancer, highlighting the compound's significance in pharmaceutical research (Miles et al., 1958).
  • Antimycobacterial Properties : Studies have shown that certain derivatives exhibit effective antimycobacterial activities, suggesting potential therapeutic applications in treating tuberculosis (Ali & Yar, 2007).

Materials Science

  • Sensitized Luminescence : Research indicates that some pyrazolone-based derivatives can be used to create sensitized luminescence, potentially useful in materials science applications (Raj, Manoj, & Vinod, 2018).

Biochemical Analysis

Biochemical Properties

4-fluoro-2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting potential anti-inflammatory properties . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in inflammatory responses, thereby affecting the overall cellular function . Additionally, it may impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but may degrade over time, leading to a reduction in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activity and altered gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory activity, without significant toxicity. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal physiological processes . Threshold effects have been identified, indicating the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound may inhibit enzymes involved in the synthesis of inflammatory mediators, thereby reducing their production and modulating the inflammatory response . Additionally, it may affect the metabolism of other biomolecules, leading to changes in cellular energy production and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be actively transported into cells via specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding to intracellular proteins can affect its localization and distribution, influencing its overall biological activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism . The precise localization of the compound within cells is essential for understanding its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

2-[(Z)-N-anilino-C-(1-phenylpyrazol-4-yl)carbonimidoyl]-4-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O/c23-17-11-12-21(28)20(13-17)22(26-25-18-7-3-1-4-8-18)16-14-24-27(15-16)19-9-5-2-6-10-19/h1-15,25,28H/b26-22-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVURSMDYJFJJK-ROMGYVFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=C(C2=C(C=CC(=C2)F)O)C3=CN(N=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/N=C(\C2=C(C=CC(=C2)F)O)/C3=CN(N=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-fluoro-2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol
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4-fluoro-2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol
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